molecular formula C12H18N2O3 B1595757 1-Cyclohexyl-5-ethylbarbituric acid CAS No. 837-32-1

1-Cyclohexyl-5-ethylbarbituric acid

Cat. No. B1595757
CAS RN: 837-32-1
M. Wt: 238.28 g/mol
InChI Key: WCCUCVYMWMWXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-5-ethylbarbituric acid is a barbiturate derivative. It has a molecular weight of 238.29 . The compound appears as an off-white to yellow crystalline powder .


Molecular Structure Analysis

The IUPAC name for this compound is 1-cyclohexyl-5-ethyl-2,4,6 (1H,3H,5H)-pyrimidinetrione . The InChI code is 1S/C12H18N2O3/c1-2-9-10 (15)13-12 (17)14 (11 (9)16)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3, (H,13,15,17) .


Physical And Chemical Properties Analysis

1-Cyclohexyl-5-ethylbarbituric acid is an off-white to yellow crystalline powder . It has a molecular weight of 238.29 . .

Scientific Research Applications

Enantioselective Catalytic Transformations

1-Cyclohexyl-5-ethylbarbituric acid, as a derivative of barbituric acid, has been used in the field of enantioselective catalytic transformations . These transformations are crucial for the construction of chiral scaffolds in pharmaceutical chemistry and material sciences . The specific properties of these scaffolds, which encompass a high Brønsted acidity or the marked electrophilic character of alkylidene barbituric acids, have led to the development of efficient asymmetric processes .

Creation of Organic Sensors

Barbituric acid derivatives, including 1-Cyclohexyl-5-ethylbarbituric acid, are important in synthesizing polyheterocyclic, natural, and medicinal compounds. They can be used to develop organic sensors . These sensors can be used in various fields, including environmental monitoring, medical diagnostics, and industrial process control.

Multicomponent Reactions (MCR)

The chemistry of barbituric acid derivatives has been explored extensively, leading to the development of efficient multicomponent reactions (MCR) . These reactions are a type of chemical process in which three or more reactants combine to form a product. MCRs are highly efficient and economical, making them valuable in the synthesis of complex architectures useful in medicinal chemistry .

Construction of High Valued Chiral Heterocycles

The enantioselective catalytic reactions developed for barbituric acid platforms using organocatalytic and metal-based enantioselective sequences have allowed several unique addition and annulation reactions towards the construction of high valued chiral heterocycles from barbituric acid derivatives .

Development of Pharmaceuticals

Since the early 20th century, barbituric acid derivatives have served as starting materials for the elaboration of thousands of complex architectures useful in medicinal chemistry . This field of research has been covered by several exhaustive reviews .

Material Sciences

Apart from pharmaceutical applications, barbituric acid derivatives are also used in the field of material sciences . The unique properties of these compounds make them suitable for the development of new materials with improved characteristics.

properties

IUPAC Name

1-cyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCUCVYMWMWXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801003700
Record name 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-5-ethylbarbituric acid

CAS RN

837-32-1
Record name 1-Cyclohexyl-5-ethylbarbituric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barbituric acid, 1-cyclohexyl-5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801003700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-5-ethylbarbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-5-ethylbarbituric acid
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-5-ethylbarbituric acid
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-5-ethylbarbituric acid
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-5-ethylbarbituric acid
Reactant of Route 5
1-Cyclohexyl-5-ethylbarbituric acid
Reactant of Route 6
Reactant of Route 6
1-Cyclohexyl-5-ethylbarbituric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.